Molecular Weight and Steric Bulk Differentiation
The target compound (MW 216.27 g/mol) carries a 5-methyl substituent and a tert-butyl ketone, yielding a molecular weight 14.02 g/mol greater than the non-methylated analog 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one (MW 202.25 g/mol) and 14.02 g/mol greater than the isopropyl analog 2-methyl-1-(5-methylbenzofuran-2-yl)propan-1-one (MW 202.25 g/mol) . This increased mass and the tert-butyl group's steric profile directly influence binding pocket compatibility and metabolic vulnerability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 216.27 g/mol |
| Comparator Or Baseline | 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one: 202.25 g/mol; 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-one: 202.25 g/mol |
| Quantified Difference | +14.02 g/mol (7% increase) |
| Conditions | Calculated from molecular formula C14H16O2 vs C13H14O2 / C13H14O2 |
Why This Matters
A 7% increase in molecular weight with steric shielding of the ketone can significantly reduce Phase I metabolic oxidation, making this scaffold preferable for lead optimization requiring improved metabolic stability.
